cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate
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Overview
Description
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15N7O2. It is characterized by the presence of azide groups and a pyrrolidine ring, making it a compound of interest in various chemical reactions and applications .
Preparation Methods
The synthesis of cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,4-diazidopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of azide precursors and protective groups to ensure the stability of the compound during the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in substitution reactions to form different derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne groups. This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3,4-diazidopyrrolidine-1-carboxylate: Similar in structure but may have different stereochemistry.
tert-Butyl 3,4-diazidopyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.
tert-Butyl 3,4-diazidopyrrolidine-1-sulfonate: Differing in the functional group attached to the pyrrolidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of azide groups, which confer unique reactivity and applications .
Properties
Molecular Formula |
C9H15N7O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3,4-diazidopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15N7O2/c1-9(2,3)18-8(17)16-4-6(12-14-10)7(5-16)13-15-11/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
YJMKJQUSMRAAFO-KNVOCYPGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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